molecular formula C25H24N6O5S B2396301 N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-77-2

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2396301
CAS No.: 872995-77-2
M. Wt: 520.56
InChI Key: BDZOBTMVEJUQJP-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzamide side chain. The presence of electron-donating methoxy and dioxin groups may modulate solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O5S/c1-34-18-5-2-16(3-6-18)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)37-15-23(32)27-17-4-7-19-20(14-17)36-13-12-35-19/h2-9,14H,10-13,15H2,1H3,(H,26,33)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOBTMVEJUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Dihydrobenzo[b][1,4]dioxin : Known for its antioxidant properties.
  • Triazole and Pyridazine Rings : Contribute to the compound's pharmacological profile.
  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉N₅O₃S
  • Molecular Weight : 375.44 g/mol

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antioxidant activity. A study highlighted that specific structural modifications in this class of compounds can enhance their capacity to inhibit lipid peroxidation in human low-density lipoproteins (LDL) . The most potent compounds demonstrated an inhibition rate significantly higher than traditional antioxidants like probucol.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the triazole moiety has been associated with the inhibition of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer properties of related compounds. For instance, certain benzodioxin derivatives have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymes : Targeting specific enzymes involved in oxidative stress.
  • Modulation of Signaling Pathways : Altering pathways related to inflammation and cell proliferation.

In Vitro Studies

A study conducted on a series of benzodioxin derivatives demonstrated their effectiveness in reducing oxidative stress markers in cultured human cells. The compounds exhibited IC50 values ranging from 10 to 50 µM depending on the specific derivative used .

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of similar compounds. One study reported significant reductions in edema and inflammatory markers when treated with a related benzodioxin derivative at doses of 100 mg/kg body weight .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have identified derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of the mycobacterial cell wall. The compound's structural features enhance its interaction with DprE1, leading to significant antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance efficacy and selectivity against this pathogen .

Immunomodulatory Effects

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been explored for their immunomodulatory properties. These compounds can influence immune responses by modulating cytokine production and enhancing phagocytic activity in macrophages. This suggests potential applications in treating autoimmune diseases or enhancing vaccine responses .

Synthesis Pathways

The synthesis of N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide involves multiple steps including:

  • Formation of the 2,3-dihydrobenzo[b][1,4]dioxin core.
  • Introduction of the thioether linkage.
  • Coupling with triazolopyridazine derivatives.
    This multi-step synthetic route allows for the incorporation of various functional groups that can be tailored for specific biological activities.

Chemical Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds. The molecular weight is approximately 402.49 g/mol with a complex structure that influences its solubility and reactivity .

Case Study: Antimycobacterial Efficacy

A study published in Nature Communications highlighted a series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold demonstrating significant activity against drug-resistant strains of Mycobacterium tuberculosis. The lead compound showed a minimum inhibitory concentration (MIC) below clinically relevant thresholds .

Case Study: Immunomodulation

Research conducted at various universities has shown that derivatives of this compound can significantly enhance T-cell responses in vitro. In animal models, these compounds improved survival rates during infections by modulating immune pathways without causing severe side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

  • Triazolo-pyridazine derivatives: Similar frameworks (e.g., [1,2,4]triazolo[4,3-b]pyridazine) are prevalent in kinase inhibitors due to their planar aromaticity and hydrogen-bonding capacity.
  • Benzamide-containing compounds : Derivatives like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () highlight the role of benzamide in stabilizing π-π interactions with target proteins. The 4-methoxy substituent in the target compound may enhance bioavailability compared to unsubstituted benzamides .
  • Sulfonamide-triazine hybrids: Compounds such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () feature sulfur-linked heterocycles. The thioether in the target compound may confer similar resistance to oxidative metabolism .

Comparative Data Table

Compound Class Key Structural Features Target/Activity Binding Affinity/IC₅₀ Reference
Target Compound Triazolo-pyridazine, thioether, benzamide Hypothesized kinase/epigenetic targets Not reported
Triazolbenzo[d]thiazoles Fused triazole-thiazole Neuroprotection via kinase inhibition IC₅₀: 50–200 nM
Sulfonamide-triazine hybrids Triazine, sulfonamide Antiproliferative (HCT-116 cells) GI₅₀: 2–10 μM
(E)-4-Substituted benzamides Dioxothiazolidinone, benzamide Anti-inflammatory (COX-2 inhibition) IC₅₀: 1.2 μM
Thiadiazole-triazine co-crystals Thiadiazole, trichloroethyl Heterocyclization intermediates N/A (synthetic intermediates)

Discussion of Divergences and Limitations

  • Activity cliffs: Despite structural similarity (e.g., triazole cores), minor substitutions (e.g., methoxy vs. chloro) can drastically alter potency, as noted in ligand-based screening studies () .
  • Metabolic stability : The dioxin moiety may improve oxidative stability compared to simpler ethers (), but its bulky structure could reduce cell permeability .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide), and pH to minimize side products. Critical steps include thioether bond formation and amide coupling. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (1H/13C), HRMS, and HPLC (≥95% purity) are essential. Microwave-assisted synthesis may improve efficiency for specific intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy (1H/13C, DEPT-135) to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • HPLC-PDA for purity assessment (C18 column, acetonitrile/water gradient).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration .

Q. What preliminary biological activities have been reported for this compound, and how should researchers design initial assays?

Answer: The compound’s triazolopyridazine core and dihydrobenzodioxin moiety suggest potential anticancer (e.g., kinase inhibition) and antimicrobial activity. Initial assays should include:

  • In vitro cytotoxicity (MTT assay on cancer cell lines, IC50 determination).
  • Enzyme inhibition screens (e.g., COX-2, EGFR kinases).
  • Microbial growth inhibition (MIC assays against Gram+/Gram- bacteria) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity, and what SAR trends have been observed?

Answer:

  • Electron-donating groups (e.g., methoxy at position 4) enhance solubility but may reduce target binding affinity.
  • Halogen substitutions (e.g., fluorine) improve metabolic stability and membrane permeability.
  • Thioether vs. ether linkages impact conformational flexibility and potency in kinase assays. SAR studies should employ combinatorial libraries and Free-Wilson analysis .

Q. How can researchers reconcile contradictions in solubility data across different experimental conditions?

Answer: Solubility discrepancies arise from polymorphic forms or solvent-dependent aggregation. Use:

  • Dynamic light scattering (DLS) to detect aggregates.
  • Powder X-ray diffraction (PXRD) to identify polymorphs.
  • Co-solvent systems (e.g., DMSO/PEG-400) for in vivo formulations. Computational tools like COSMO-RS predict solubility parameters .

Q. What experimental strategies address conflicting data in target engagement assays (e.g., enzyme inhibition vs. cellular activity)?

Answer:

  • Cellular thermal shift assays (CETSA) to confirm target binding in live cells.
  • Knockdown/rescue experiments (siRNA or CRISPR) to validate on-target effects.
  • Off-target profiling (e.g., kinase panels, ProteomeXplorer) to identify confounding interactions .

Q. How can computational methods improve reaction design and mechanistic understanding for derivatives?

Answer:

  • Density functional theory (DFT) to model transition states and regioselectivity in cyclization steps.
  • Machine learning (e.g., SchNet, Chemprop) to predict reaction yields from descriptor datasets.
  • MD simulations to study solvent effects and catalyst interactions. ICReDD’s integrated computational-experimental workflows are recommended .

Q. What protocols ensure compound stability during long-term storage and under physiological conditions?

Answer:

  • Lyophilization (trehalose matrix) for hygroscopic samples.
  • Stability assays (pH 2–9 buffers, 37°C) monitored by LC-MS to detect hydrolysis/oxidation.
  • Light-sensitive storage (amber vials, argon atmosphere) to prevent photodegradation .

Q. Which biotransformation pathways are predicted for this compound, and how can metabolites be characterized?

Answer:

  • Phase I metabolism : CYP450-mediated oxidation (e.g., dihydrodiol formation).
  • Phase II metabolism : Glucuronidation of the methoxybenzamide group.
  • HRMS/MS and HPLC-radiometric detection for metabolite identification in hepatocyte incubations .

Q. How can researchers mitigate off-target effects observed in phenotypic screens?

Answer:

  • Proteome-wide affinity profiling (thermal proteome profiling, TPP).
  • Structural analogs with reduced lipophilicity (clogP <3) to minimize nonspecific binding.
  • CRISPR-Cas9 counter-screens to distinguish primary targets from bystander effects .

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